molecular formula C14H17NO5 B1421494 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid CAS No. 1095010-46-0

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Cat. No.: B1421494
CAS No.: 1095010-46-0
M. Wt: 279.29 g/mol
InChI Key: SLBOCRNMAOXNRL-UHFFFAOYSA-N
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Description

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid, also known as 1-[(benzyloxy)carbonyl]-5-hydroxy-3-piperidinecarboxylic acid, is a chemical compound with the molecular formula C14H17NO5. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyloxycarbonyl (Cbz) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid can be synthesized through a multi-step process. One common method involves the protection of piperidine with a benzyloxycarbonyl group, followed by hydroxylation at the 5-position and carboxylation at the 3-position. The reaction conditions typically involve the use of protecting groups, oxidizing agents, and carboxylating reagents under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization, filtration, and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active piperidine derivative upon metabolic cleavage of the benzyloxycarbonyl group. The molecular targets and pathways involved would vary based on the specific drug or compound being synthesized .

Comparison with Similar Compounds

Uniqueness: 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxyl groups allows for diverse chemical modifications and applications in various research fields .

Properties

IUPAC Name

5-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-12-6-11(13(17)18)7-15(8-12)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBOCRNMAOXNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678075
Record name 1-[(Benzyloxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-46-0
Record name 1-[(Benzyloxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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